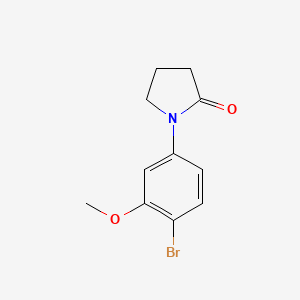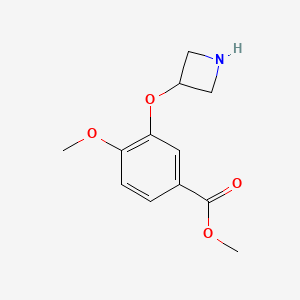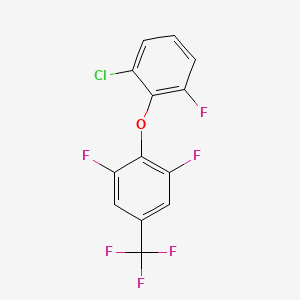![molecular formula C12H13BrN2O B12083428 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a 4-bromophenoxyethyl group and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole typically involves the reaction of 4-bromophenol with 2-bromoethylamine hydrobromide to form 2-(4-bromophenoxy)ethylamine hydrobromide. This intermediate is then reacted with 4-methyl-1H-pyrazole under suitable conditions to yield the target compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce corresponding oxides or reduced forms of the compound.
Applications De Recherche Scientifique
1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a lead compound in drug development, particularly for its antiviral, anticancer, and antibacterial activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Mécanisme D'action
The exact mechanism of action of 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to various biological activities. For instance, it may inhibit the activity of certain enzymes involved in DNA replication, contributing to its anticancer properties.
Comparaison Avec Des Composés Similaires
- 1-[2-(4-Bromophenoxy)ethyl]pyrrolidine
- 1-[2-(4-Bromophenoxy)ethyl]-1H-benzimidazol-2-ylmethanol
Comparison: Compared to similar compounds, 1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which may confer distinct biological activities and chemical reactivity. For example, the presence of the methyl group on the pyrazole ring can influence its interaction with biological targets and its overall stability .
Conclusion
This compound is a compound of significant interest in various scientific fields
Propriétés
Formule moléculaire |
C12H13BrN2O |
|---|---|
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
1-[2-(4-bromophenoxy)ethyl]-4-methylpyrazole |
InChI |
InChI=1S/C12H13BrN2O/c1-10-8-14-15(9-10)6-7-16-12-4-2-11(13)3-5-12/h2-5,8-9H,6-7H2,1H3 |
Clé InChI |
OZKPGJQTRXBPGH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN(N=C1)CCOC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 2-[(cyclopropylmethyl)amino]propanoate](/img/structure/B12083361.png)

![2-Pyrazinamine, 3-bromo-5-[1-(methyl-d3)ethyl-1,2,2,2-d4]-](/img/structure/B12083368.png)
![Carbamic acid,N-[(1S)-4-[5-[3-cyano-4-(1-methylethoxy)phenyl]-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]-N-(2-hydroxyethyl)-, 1,1-dimethylethyl ester](/img/structure/B12083371.png)
![5-[(2-Chlorophenyl)methoxy]pentanehydrazide](/img/structure/B12083376.png)
![Tert-butyl 4-[4-hydroxy-4-[[7-(4-methoxyphenyl)-4-oxopyrrolo[2,3-d]pyrimidin-3-yl]methyl]piperidine-1-carbonyl]-3-phenylpiperidine-1-carboxylate](/img/structure/B12083385.png)





